REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13]>C(Cl)Cl>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13][S:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[F:6]
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Name
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|
Quantity
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0.7 mL
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Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)S
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with isohexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C=CC=C1)SSC1=C(C=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |